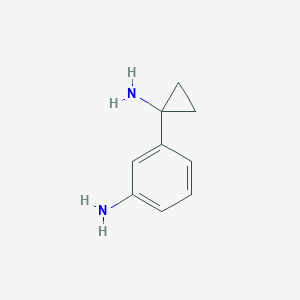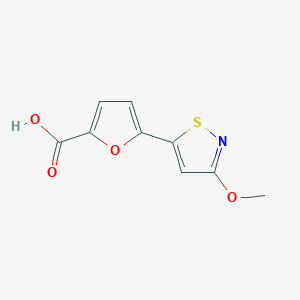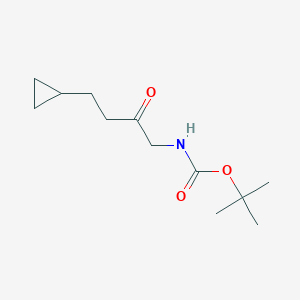![molecular formula C5H6F3N3O B13174945 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cyclization: The oxadiazole ring can undergo cyclization reactions, forming different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with trifluoroacetimidoyl chlorides can yield trifluoromethylated oxadiazoles .
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its stability and bioactivity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Togni Reagent: Used for electrophilic trifluoromethylation of nucleophiles.
Berotralstat: Contains a trifluoromethyl group and is used in pharmaceuticals.
Trifluoromethane: A simple compound with a trifluoromethyl group.
Uniqueness
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine is unique due to its combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, bioactivity, and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H6F3N3O |
|---|---|
Poids moléculaire |
181.12 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)4-10-3(1-2-9)12-11-4/h1-2,9H2 |
Clé InChI |
FDQLQPFHPYLRNB-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C1=NC(=NO1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


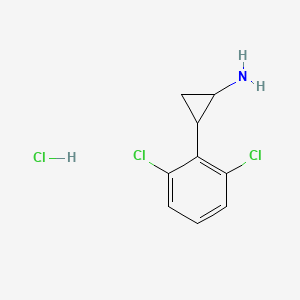
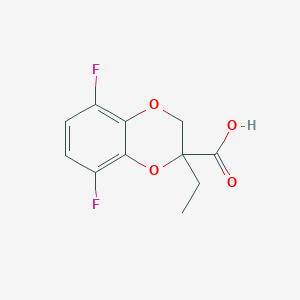
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)


![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
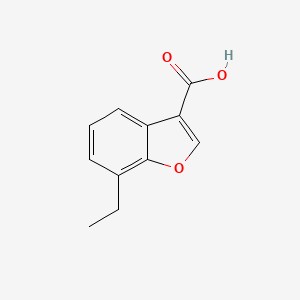
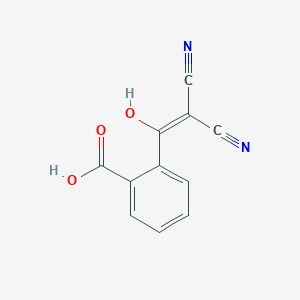
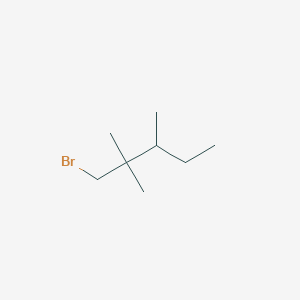
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)

